Dimethyl({3-[(3-methylcyclopentyl)amino]propyl})amine
Description
Dimethyl({3-[(3-methylcyclopentyl)amino]propyl})amine is a tertiary amine featuring a dimethylamino group attached to a propyl chain that terminates in a 3-methylcyclopentylamine moiety. This compound is structurally characterized by:
- Molecular formula: Likely $ \text{C}{12}\text{H}{24}\text{N}_2 $ (estimated based on analogs).
- Functional groups: A dimethylamino group ($ \text{N}(\text{CH}3)2 $) and a secondary amine linked to a methyl-substituted cyclopentane ring.
- Key structural features: The cyclopentyl group introduces steric hindrance and lipophilicity, while the dimethylamino group enhances solubility in polar solvents.
Properties
Molecular Formula |
C11H24N2 |
|---|---|
Molecular Weight |
184.32 g/mol |
IUPAC Name |
N',N'-dimethyl-N-(3-methylcyclopentyl)propane-1,3-diamine |
InChI |
InChI=1S/C11H24N2/c1-10-5-6-11(9-10)12-7-4-8-13(2)3/h10-12H,4-9H2,1-3H3 |
InChI Key |
FCMFNTQBTHWWKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1)NCCCN(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl({3-[(3-methylcyclopentyl)amino]propyl})amine typically involves the reaction between dimethylamine and a suitable alkylating agent. One common method is the reaction of dimethylamine with 3-(3-methylcyclopentyl)propyl chloride under basic conditions. The reaction proceeds as follows:
Reaction Setup: The reaction is carried out in a solvent such as ethanol or methanol.
Reaction Conditions: The mixture is heated to reflux, and a base such as sodium hydroxide is added to facilitate the reaction.
Product Isolation: After the reaction is complete, the product is extracted using an organic solvent and purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl({3-[(3-methylcyclopentyl)amino]propyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.
Major Products
Oxidation: N-oxides.
Reduction: Secondary amines.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
Dimethyl({3-[(3-methylcyclopentyl)amino]propyl})amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of surfactants and other specialty chemicals.
Mechanism of Action
The mechanism of action of Dimethyl({3-[(3-methylcyclopentyl)amino]propyl})amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Table 2: Physicochemical Properties
Key Research Findings and Functional Insights
Steric and Electronic Effects
- Cyclopentyl vs. Aromatic Substituents : The 3-methylcyclopentyl group in the target compound provides steric hindrance compared to aromatic analogs (e.g., ’s chlorophenyl derivative). This reduces nucleophilic reactivity at the secondary amine but enhances lipid solubility, making it suitable for drug delivery systems .
- Dimethylamino vs. Diethylamino Groups: Dimethylamino groups (as in the target compound) exhibit higher polarity and lower steric bulk than diethylamino groups, improving water solubility and interaction with biological targets .
Biological Activity
Dimethyl({3-[(3-methylcyclopentyl)amino]propyl})amine, also known as a derivative of dimethylamine, exhibits a range of biological activities attributed to its unique chemical structure. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound has the molecular formula C_{12}H_{23}N_2 and features a dimethylamine group attached to a propyl chain with a cyclopentyl moiety. The presence of these functional groups is crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C_{12}H_{23}N_2 |
| Molecular Weight | 197.33 g/mol |
| Structure | Structure |
| Solubility | Soluble in organic solvents |
Synthesis Methods
Synthesis of this compound can be achieved through various methods, including:
- Alkylation Reactions : Using dimethylamine as a nucleophile to react with appropriate alkyl halides.
- Reductive Amination : Involves the reaction of ketones or aldehydes with amines followed by reduction.
These methods allow for the generation of derivatives that may enhance biological activity or improve pharmacokinetic properties.
The biological activity of this compound is primarily linked to its interaction with various receptors and enzymes. Preliminary studies suggest that compounds with similar structures can exhibit:
- Receptor Binding : Potential binding affinity to neurotransmitter receptors (e.g., serotonin, dopamine).
- Enzyme Inhibition : Possible inhibition of specific enzymes involved in metabolic pathways.
Case Studies and Research Findings
- Neuropharmacological Effects : A study investigated the effects of related compounds on neurotransmitter systems, showing that modifications in structure significantly affect receptor binding profiles and subsequent biological responses .
- Anticancer Activity : Related dimethylamine derivatives have been evaluated for their cytotoxic effects on cancer cell lines. For instance, compounds similar to this compound demonstrated IC50 values indicating significant inhibition of cell proliferation in various cancer models .
- In Vitro Studies : The compound was tested in vitro using the MTT assay on several cell lines (A549, BT549). Results indicated a dose-dependent decrease in cell viability, suggesting potential anticancer properties .
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure | Notable Features | Biological Activity |
|---|---|---|---|
| Dimethylaminopropylamine | CHN | Simple diamine structure | Used in surfactants; skin irritant |
| 1-(Dimethylamino)-propan-2-ol | CHN | Contains alcohol functional group | Exhibits analgesic properties |
| 1-(2-Methoxyphenyl)-N,N-dimethylethanamine | CHN | Aromatic ring substitution | Antidepressant activity reported |
| This compound | C_{12}H_{23}N_2 | Unique cyclopentane ring | Potential receptor modulator |
Q & A
Basic: What are the key considerations for optimizing the synthesis of Dimethyl({3-[(3-methylcyclopentyl)amino]propyl})amine?
Answer: Synthesis optimization requires balancing reaction conditions (e.g., temperature, solvent polarity) and reagent stoichiometry. For tertiary amines like this compound, reductive amination or nucleophilic substitution (e.g., alkylation of secondary amines) are common routes . For example, using a propylamine backbone with dimethylamino substituents (as in ), reaction efficiency can be improved by controlling the pH to minimize side reactions like over-alkylation. Purification via fractional distillation or chromatography is critical to isolate the product from unreacted intermediates .
Advanced: How can computational methods streamline the design of synthetic pathways for this compound?
Answer: Quantum chemical calculations (e.g., density functional theory) can predict transition states and intermediates, identifying energetically favorable pathways . Tools like ICReDD’s reaction path search methods integrate experimental data with computational models to optimize conditions (e.g., solvent choice, catalyst selection) and reduce trial-and-error approaches. For cyclopentyl-containing amines, steric effects around the nitrogen can be modeled to predict regioselectivity .
Basic: What spectroscopic techniques are most effective for structural characterization?
Answer: Nuclear magnetic resonance (NMR) spectroscopy is essential:
- ¹H/¹³C NMR identifies substituents on the nitrogen (e.g., cyclopentyl vs. dimethyl groups) via chemical shifts and splitting patterns .
- FT-IR confirms amine functionality (N-H stretches at ~3300 cm⁻¹) and absence of impurities like hydroxyl groups .
Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .
Advanced: How can contradictions in spectral data between similar amines be resolved?
Answer: Discrepancies often arise from conformational flexibility (e.g., cyclopentyl ring puckering) or solvent effects. Use variable-temperature NMR to assess dynamic processes or 2D NMR (e.g., NOESY) to resolve spatial proximities . For example, ’s comparative analysis of dimethylamino vs. hydroxypropyl analogs shows how functional groups alter spectral baselines. Cross-referencing with crystallographic data (if available) can clarify ambiguities .
Basic: What in vitro assays are suitable for preliminary biological activity screening?
Answer:
- Receptor binding assays : Test affinity for targets like GPCRs or ion channels, leveraging the compound’s tertiary amine structure, which often interacts with hydrophobic pockets .
- Cytotoxicity profiling : Use cell lines (e.g., HEK293) to assess viability at varying concentrations.
- Enzyme inhibition studies : Monitor activity changes in proteases or kinases, noting the role of the cyclopentyl group in steric hindrance .
Advanced: How does the cyclopentyl group influence pharmacological activity compared to other substituents?
Answer: The cyclopentyl moiety enhances lipophilicity and metabolic stability compared to linear alkyl chains. Molecular docking simulations (e.g., AutoDock Vina) can map its interaction with binding pockets, while comparative studies (as in ’s table) reveal that bulky groups like cyclopentyl reduce off-target effects but may limit solubility. In vivo pharmacokinetic studies (e.g., half-life measurements in rodent models) are needed to validate these predictions .
Basic: What safety protocols are recommended for handling this compound?
Answer: Follow general guidelines for volatile amines:
- Use fume hoods and PPE (gloves, goggles) to avoid inhalation/skin contact .
- Store under inert gas (N₂/Ar) to prevent oxidation.
- Neutralize spills with weak acids (e.g., citric acid) .
Advanced: How can process control systems mitigate risks during scaled-up synthesis?
Answer: Implement PAT (Process Analytical Technology) tools:
- Online FT-IR/NMR monitors reaction progress in real-time, preventing exothermic runaway reactions .
- Automated dosing systems adjust reagent flow rates based on feedback from pH/temperature sensors . For cyclopentylamine derivatives, control agitation to ensure homogeneity and avoid localized overheating .
Basic: What are the compound’s potential applications in materials science?
Answer: Tertiary amines like this are used as:
- Epoxy curing agents : The dimethylamino group accelerates crosslinking .
- Corrosion inhibitors : Adsorb onto metal surfaces via lone-pair electrons from nitrogen .
- Polyurethane catalysts : Facilitate urethane formation by activating isocyanate groups .
Advanced: How can QSPR models predict physicochemical properties for novel derivatives?
Answer: Quantitative Structure-Property Relationship (QSPR) models correlate molecular descriptors (e.g., logP, polar surface area) with properties like solubility or thermal stability. For cyclopentyl-containing amines, descriptors accounting for ring strain and van der Waals volume improve prediction accuracy. Tools like COSMO-RS simulate solvent interactions to guide derivatization for specific applications (e.g., enhancing hydrophilicity for biomedical uses) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
